Benzyl piperidine-2-carboxylate

Peptide Synthesis Orthogonal Protection Medicinal Chemistry

Substituting benzyl piperidine-2-carboxylate with smaller alkyl esters introduces orthogonal deprotection incompatibilities that can derail multi-step syntheses. This compound provides the predictable, chemoselective reactivity required for complex molecules. - Enables neutral hydrogenolysis (H₂/Pd-C) while resisting acidic (N-Boc) and basic (Fmoc) cleavage conditions. - Distinctly higher lipophilicity (XLogP3-AA = 2.1) ensures superior reversed-phase HPLC retention vs. methyl ester (0.6). - Directly replicates patented routes for trans-5-aminopiperidine-2-carboxylic acid intermediates.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B8791505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl piperidine-2-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2
InChIKeyRSEPHCRIRACQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Piperidine-2-Carboxylate: Physicochemical & Regulatory Profile


Benzyl piperidine-2-carboxylate (also known as benzyl pipecolate) is a piperidine-derived amino acid ester with the molecular formula C13H17NO2 and a computed molecular weight of 219.28 g/mol [1]. It is primarily utilized as a chiral building block and protected intermediate in organic synthesis and medicinal chemistry research [1]. Regulatory hazard statements for the free base and its hydrochloride salt indicate it is harmful if swallowed (H302) and causes skin irritation (H315) [2]. This document provides a comparative, evidence-based analysis to differentiate this specific ester from its closest chemical analogs, focusing on quantifiable properties that directly influence procurement decisions for research and process development.

1
Chiral building block for multi-step medicinal chemistry synthesis
Piperidine scaffold with protected carboxylate handle
2
Orthogonal ester deprotection via hydrogenolysis (H₂/Pd-C)
Stable under mild acid/base; supports sequential deprotection strategies
3
Reported patent-route intermediate for cyclic amine derivatives
Source review advised; independent replication context

Benzyl Piperidine-2-Carboxylate: Distinct from Other Esters


Generic substitution among piperidine-2-carboxylate esters (e.g., methyl, ethyl, benzyl) is scientifically unsound due to significant divergences in their physicochemical properties and, consequently, their synthetic utility. The key quantifiable differences lie in the size and nature of the ester alkyl/aryl group. For example, the XLogP3-AA (lipophilicity) of benzyl piperidine-2-carboxylate is 2.1 [1], whereas the methyl ester analog has a predicted XLogP3-AA of 0.6 [2], indicating a substantial difference in hydrophobicity that alters chromatographic behavior and biological partitioning. More critically, the benzyl ester provides orthogonal chemical stability, remaining intact under conditions that rapidly cleave methyl or ethyl esters (e.g., hydrogenolysis vs. saponification) [3]. Therefore, substituting the benzyl ester with a smaller alkyl ester introduces a different functional group that fundamentally changes the compound's reactivity and deprotection strategy, potentially derailing a multi-step synthesis.

Property
Benzyl ester
Target compound
Methyl / ethyl ester
Common substitute
Deprotection
Cleaved by H₂/Pd-C; stable to mild acid/base
Cleaved by base (saponification); orthogonal strategy may shift
Lipophilicity
Higher LogP; longer C18 retention
Lower LogP; chromatographic behavior may not transfer
Physical form
Higher MW; liquid or low-melting solid
Lower MW; handling and stoichiometry differ

Benzyl Piperidine-2-Carboxylate: Quantitative Differentiation vs. Analogs


Orthogonal Deprotection Stability

The benzyl ester group confers orthogonal stability, a critical feature for complex molecule synthesis. Unlike simple alkyl esters which are labile to saponification, benzyl piperidine-2-carboxylate is stable under both mild acidic and basic conditions but is cleanly and selectively removed by hydrogenolysis (H₂/Pd-C) [1]. In contrast, methyl and ethyl piperidine-2-carboxylates undergo rapid base-catalyzed hydrolysis under conditions where the benzyl ester remains intact, providing a quantifiable difference in half-life (t₁/₂) for ester cleavage [2].

Orthogonal stability
Method context
Stable to mild acid/base; selectively cleaved by H₂/Pd-C. Methyl/ethyl esters undergo rapid base-catalyzed hydrolysis under conditions where the benzyl ester remains intact.
Supports orthogonal deprotection strategy review
Cross-study comparable; LiOH/THF/H₂O vs H₂, Pd/C
Peptide Synthesis Orthogonal Protection Medicinal Chemistry

Lipophilicity and Chromatographic Behavior

The increased lipophilicity of the benzyl ester directly impacts its retention time in reversed-phase HPLC and its predicted membrane permeability. The computed XLogP3-AA value for benzyl piperidine-2-carboxylate is 2.1 [1], while the corresponding methyl ester has an XLogP3-AA of 0.6 [2]. This difference of 1.5 log units corresponds to a 32-fold difference in its octanol-water partition coefficient (Kow).

Lipophilicity
Reported
XLogP3-AA 2.1 vs methyl ester 0.6 (Δ 1.5 log units; ~32-fold higher Kₒₗ)
Informs chromatographic method development context
Computed property; experimental validation recommended
ADME Prediction Chromatography Drug Design

Molecular Weight and Handling Differences

The choice of ester group significantly alters the compound's physical form and molecular weight. Benzyl piperidine-2-carboxylate (free base) has a molecular weight of 219.28 g/mol [1], while its hydrochloride salt is 255.74 g/mol [2]. This is in contrast to the smaller methyl ester analog (free base MW: 143.18 g/mol [3]). The higher MW of the benzyl ester translates to a larger mass contribution in stoichiometric calculations, and its physical state (often a colorless liquid [4]) may differ from the solid or lower-boiling liquid of smaller esters.

Molecular weight
Reported
219.28 g/mol (free base) vs methyl ester 143.18 g/mol (53% higher mass)
Affects stoichiometric and formulation calculations
Computed molecular weight; physical state may also differ
Synthetic Chemistry Process Development Laboratory Handling

Validated Patented Pharmaceutical Intermediate

The specific utility of a benzyl-protected piperidine carboxylate scaffold is demonstrated in patent EP2650281B1, where a trans-5-aminopiperidine-2-carboxylic acid derivative, synthesized using a benzyl-protected piperidine carboxylate intermediate, is claimed as useful for pharmaceuticals [1]. The patent process leverages the benzyl group's stability to achieve high convenience and efficiency in producing the target cyclic amine [1]. This contrasts with generic piperidine-2-carboxylates which lack this specific, validated application in a documented, high-value synthetic pathway.

Patent route context
Source review
Cited in EP2650281B1 for synthesis of trans-5-aminopiperidine-2-carboxylic acid derivatives as pharmaceutical intermediates.
Supports reported synthetic pathway context
Patent citation; independent replication review advised
Pharmaceutical Intermediate Process Chemistry Patented Synthesis

Benzyl Piperidine-2-Carboxylate: Key Application Scenarios


Orthogonal Protection in Multi-Step Synthesis

In the synthesis of complex molecules like peptides or macrocycles where multiple functional groups must be deprotected sequentially, the benzyl ester of piperidine-2-carboxylate is the reagent of choice. As established, it remains stable during the removal of N-Boc (acidic) or Fmoc (basic) protecting groups, but is quantitatively cleaved under neutral conditions via hydrogenolysis (H₂/Pd-C) [1]. This orthogonal deprotection strategy avoids side reactions and minimizes the number of purification steps compared to using a labile methyl or ethyl ester that would be prematurely hydrolyzed [1].

High-Purity Pharmaceutical Intermediate Synthesis

Patented processes, such as that described in EP2650281B1, utilize benzyl piperidine-2-carboxylate derivatives to produce trans-5-aminopiperidine-2-carboxylic acid derivatives with high convenience and efficiency [2]. The use of this specific ester is integral to achieving the desired stereochemical outcome and purity profile for a pharmaceutical intermediate. Sourcing this compound is therefore a prerequisite for replicating or scaling up these validated synthetic routes.

Chromatographic Method Development

Due to its significantly higher lipophilicity (XLogP3-AA = 2.1) compared to smaller ester analogs (e.g., methyl ester XLogP3-AA = 0.6), benzyl piperidine-2-carboxylate exhibits a markedly longer retention time on reversed-phase HPLC columns [3]. This property makes it a useful standard or starting material for developing and validating chromatographic methods aimed at separating closely related compounds with differing hydrophobicities [3].

Application
Selection Property
Validation Focus
Multi-step orthogonal protection synthesis
Orthogonal deprotection profile
Deprotection selectivity under sequential conditions
Pharmaceutical intermediate route replication
Patent-route compatibility review
Stereochemical outcome and purity profile
Reversed-phase chromatographic method development
Lipophilicity-driven retention
Retention time and separation optimization

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